Enhanced Hydrogen Bond Acceptor Count Increases Potential for Polar Interactions Compared to N-Butylthian-4-amine
N-(3-Methoxypropyl)thian-4-amine possesses one additional hydrogen bond acceptor (HBA) due to the ether oxygen in its side chain, totaling two HBA sites (amine N and ether O), versus one HBA for N-butylthian-4-amine (amine N only) . The topological polar surface area (TPSA) of the parent thian-4-amine scaffold (51.32 Ų) provides a baseline [1]; the introduction of an ether oxygen raises TPSA, improving aqueous solubility potential compared to the purely alkyl analog. This additional HBA can enable binding interactions with protein targets that lack a complementary H-bond partner for the alkyl-only analog.
N-Butyl analog: 1 HBA
Δ = +1 (100% increase)
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 2 HBA (amine N, ether O) |
| Comparator Or Baseline | N-Butylthian-4-amine: 1 HBA (amine N only) |
| Quantified Difference | ΔHBA = +1 (100% increase in HBA count) |
| Conditions | Standard chemical structural analysis; parent thian-4-amine TPSA = 51.32 Ų (Molbase recorded value) |
Why This Matters
An extra HBA can be the difference between a compound engaging its biological target and failing to do so, directly impacting whether the compound is a viable lead or a false start.
- [1] Molbase. thian-4-amine, CAS No. 21926-00-1. Compound data including LogP and TPSA. https://qiye.molbase.cn/d17603/505788 View Source
